Rabdosin A

Description

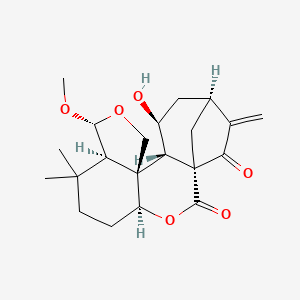

diterpenoid from Rabdosia Japonica (Burm f) Hara; structure given in first source

Properties

CAS No. |

84304-91-6 |

|---|---|

Molecular Formula |

C21H28O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(1S,4S,8R,9R,12S,13S,14S,16S)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12+,13+,14-,15-,17-,20+,21+/m1/s1 |

InChI Key |

ANNDQWYMQQILCQ-RNBOIIRMSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rabdosin A; |

Origin of Product |

United States |

Foundational & Exploratory

Rabdosin A: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosin A, a bioactive ent-kaurene diterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-tumor properties. This document provides a comprehensive technical overview of this compound, with a primary focus on its principal natural source, Isodon rubescens. It details a representative protocol for its isolation and purification, summarizes key quantitative data, and elucidates its molecular mechanism of action through the modulation of critical signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Source: Isodon rubescens

The primary and most well-documented natural source of this compound is the plant Isodon rubescens (Hemsl.) H.Hara, also known by its synonym Rabdosia rubescens. This perennial herbaceous plant belongs to the Lamiaceae (mint) family and is widely distributed in the provinces of China, including Henan, Shanxi, and Hebei.[1][2][3] Traditionally, Isodon rubescens has been used in Chinese medicine for the treatment of various ailments, including inflammation, sore throat, and certain types of cancer.[1][2][3] The plant is rich in a variety of bioactive compounds, with diterpenoids being the most abundant and pharmacologically significant class. Among these, this compound is a key constituent, alongside other structurally related compounds like Oridonin and Ponicidin.[1][2]

Isolation and Purification of this compound from Isodon rubescens

The isolation of this compound from Isodon rubescens involves a multi-step process of extraction and chromatographic purification. While many published protocols focus on the isolation of Oridonin due to its higher abundance, the following is a representative methodology that can be adapted and optimized for the specific isolation of this compound.

Experimental Protocol: Extraction and Chromatographic Purification

This protocol is a composite of established methods for the isolation of diterpenoids from Isodon rubescens.

2.1.1. Plant Material and Pre-processing:

-

Collect the aerial parts of Isodon rubescens during the appropriate season to ensure a high concentration of bioactive compounds.

-

Air-dry the plant material in a shaded, well-ventilated area to a constant weight.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Solvent Extraction:

-

Objective: To extract the crude mixture of compounds, including this compound, from the plant material.

-

Procedure:

-

Macerate the powdered Isodon rubescens (e.g., 1 kg) with an appropriate solvent, such as 95% ethanol or methanol, at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with constant agitation for a period of 24-48 hours. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

2.1.3. Liquid-Liquid Partitioning:

-

Objective: To pre-purify the crude extract by separating compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

2.1.4. Column Chromatography:

-

Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.

-

Procedure:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol or petroleum ether and ethyl acetate.

-

Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate developing solvent system and visualization under UV light or by staining.

-

Combine fractions containing compounds with similar TLC profiles.

-

2.1.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To achieve high-purity isolation of this compound.

-

Procedure:

-

Further purify the fractions containing this compound using a Prep-HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water.

-

Monitor the elution at a specific wavelength (e.g., 239 nm) to detect the peak corresponding to this compound.[1]

-

Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.

-

2.1.6. Purity Assessment:

-

The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Isodon rubescens. It is important to note that the yield of this compound is generally lower than that of Oridonin.

Table 1: Bioactivity of this compound

| Biological Activity | Assay | Result (IC50) | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 2.25 µM |

Table 2: Content of Major Diterpenoids in Isodon rubescens

| Compound | Content Range (% of dry weight) | Analytical Method | Reference |

| Oridonin | > 0.25% | HPLC | [1] |

| Ponicidin | Not explicitly quantified | HPLC | [1] |

| This compound | Not explicitly quantified | HPLC |

Note: Specific yield and purity data for this compound from a complete isolation process are not consistently reported in the reviewed literature. The values are highly dependent on the starting material and the specific isolation techniques employed.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The primary pathways identified are the MAPK/NF-κB and the PI3K/Akt signaling cascades.

Anti-Inflammatory Signaling Pathway

This compound demonstrates anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Diagram 1: this compound Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Mechanism of Action:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This activation triggers a downstream cascade that leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Release: The activated IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release of the NF-κB dimer (p65/p50).

-

Nuclear Translocation and Transcription: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[4][5][6]

-

Inhibition by this compound: this compound is believed to inhibit the activation of the IKK complex. This prevents the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes. This mechanism underlies its observed inhibitory effect on NO production.

Anti-Tumor Signaling Pathway

The anti-tumor activity of this compound is associated with its ability to induce apoptosis and inhibit cell proliferation, in part through the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and growth, and its dysregulation is a hallmark of many cancers.

Diagram 2: this compound Modulation of the PI3K/Akt Signaling Pathway

Caption: this compound inhibits Akt activation, promoting apoptosis.

Mechanism of Action:

-

Activation: The PI3K/Akt pathway is typically activated by growth factors that bind to receptor tyrosine kinases on the cell surface.

-

Signal Transduction: This binding activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 serves as a docking site for and activates the serine/threonine kinase Akt.

-

Downstream Effects: Activated Akt promotes cell survival and proliferation through various downstream effectors. It can activate mTOR, a key regulator of cell growth, and inhibit pro-apoptotic proteins.[7][8][9][10]

-

Inhibition by this compound: this compound is thought to interfere with this pathway by inhibiting the phosphorylation and activation of Akt. By downregulating Akt activity, this compound can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Experimental Workflow Overview

The overall process from plant material to purified this compound and its subsequent biological evaluation is summarized in the following workflow.

Diagram 3: Experimental Workflow for this compound Isolation and Analysis

Caption: From Isodon rubescens to bioactive this compound.

Conclusion

This compound, isolated from Isodon rubescens, is a promising natural compound with significant anti-inflammatory and anti-tumor activities. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and PI3K/Akt. The isolation and purification of this compound can be achieved through a series of extraction and chromatographic techniques. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production. This technical guide provides a foundational resource for scientists and researchers to advance the study and application of this valuable bioactive molecule.

References

- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Correction: Akanda, M.R., et al., Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways. Int. J. Mol. Sci. 2018, 19, 584 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Akt/mammalian target of rapamycin pathway for radiosensitization of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt Signals through the Mammalian Target of Rapamycin Pathway to Regulate CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of PI3K/AKT/mTOR signaling pathway in the ovine liver and duodenum during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Rabdosin A for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin A, a diterpenoid compound isolated from plants of the Rabdosia genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and therapeutic efficacy.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₆ | [1] |

| Molecular Weight | 376.44 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO. | Inferred from related compounds. |

| Melting Point | Data not available. | |

| Storage Conditions | Store at -20°C for long-term stability. | Inferred from related compounds. |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for investigating the biological activities of this compound. This section provides detailed methodologies for common assays used to evaluate its effects.

Preparation of this compound Stock Solutions for In Vitro Studies

Due to its hydrophobic nature, proper solubilization of this compound is critical for cell-based assays.

Protocol:

-

Primary Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing. Store this stock solution at -20°C.

-

Working Solutions: For cell culture experiments, dilute the primary stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Solubilization of Hydrophobic Compounds for Cell Culture: For compounds with poor aqueous solubility, a three-step protocol can be employed to achieve a stable, homogenous solution:

-

Prepare a 10 mM stock solution in pure DMSO.

-

Dilute the stock solution 10-fold in fetal bovine serum (FBS) that has been pre-warmed to approximately 50°C.

-

Perform a final dilution in pre-warmed cell culture medium (containing 1% FBS) to the final desired concentration.

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, treat the cells with various concentrations of this compound (prepared as described above) and a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow for Cytotoxicity Assessment.

Analysis of Signaling Pathways by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on cellular signaling pathways.

Protocol:

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Western Blotting Workflow for Protein Analysis.

Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on related compounds from the Rabdosia genus suggest that it may exert its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are strongly implicated.

Putative Effect of this compound on the MAPK and PI3K/Akt Signaling Pathways

Based on the activity of structurally similar compounds, it is hypothesized that this compound may inhibit the PI3K/Akt pathway and modulate the MAPK pathway, leading to anti-tumor effects.

Hypothesized Signaling Pathways Modulated by this compound.

Conclusion

This compound is a promising natural compound with significant potential for further investigation in the context of drug discovery. This technical guide provides a foundational understanding of its physicochemical properties and offers detailed protocols for its in vitro evaluation. The elucidation of its precise molecular mechanisms, particularly its effects on the MAPK and PI3K/Akt signaling pathways, will be crucial in advancing its development as a potential therapeutic agent. Further research is warranted to fully characterize its biological activities and establish its efficacy and safety profiles.

References

The Core Mechanism of Rabdosin A in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin A, a bioactive diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in various cancer cell lines. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways modulated by this promising natural compound. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Data Presentation: Anti-proliferative Efficacy of this compound

The anti-proliferative effect of this compound, often used interchangeably with the term Oridonin in scientific literature, has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity. The following table summarizes the IC50 values of this compound in various cancer cell lines at different time points.

| Cancer Type | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Esophageal Carcinoma | EC109 | 61.0 ± 1.8 | 38.2 ± 1.6 | 38.9 ± 1.6 |

| Esophageal Carcinoma | EC9706 | 37.5 ± 1.6 | 28.0 ± 1.4 | 23.9 ± 1.4 |

| Esophageal Carcinoma | KYSE450 | 30.5 ± 0.4 | 28.2 ± 1.5 | 17.1 ± 1.2 |

| Esophageal Carcinoma | KYSE750 | 35.3 ± 1.5 | 23.4 ± 2.1 | 14.3 ± 1.2 |

| Esophageal Carcinoma | TE-1 | 25.2 ± 1.4 | 18.0 ± 1.3 | 8.4 ± 0.9 |

| Gastric Cancer | SGC-7901 | - | 15.6 | - |

| Gastric Cancer | AGS | 28.23 ± 1.17 | 20.31 ± 0.98 | 15.67 ± 1.03 |

| Gastric Cancer | HGC27 | 25.46 ± 1.21 | 18.54 ± 1.12 | 13.88 ± 0.95 |

| Gastric Cancer | MGC803 | 23.88 ± 1.09 | 16.92 ± 1.01 | 12.76 ± 0.89 |

| Colon Cancer | DLD-1 | - | ~15 | - |

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by the modulation of several critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a multitude of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways.

Quantitative Analysis of Apoptosis:

| Cell Line | Treatment | % of Apoptotic Cells (Early + Late) |

| HGC-27 | Control | 8.77 ± 1.51 |

| 10 µM Oridonin | 16.63 ± 4.31 | |

| 20 µM Oridonin | 26.33 ± 1.77 | |

| AGS | Control | 6.80 ± 0.30 |

| 5 µM Oridonin | 16.60 ± 3.23 | |

| 10 µM Oridonin | 25.53 ± 3.54 | |

| TE-8 | Control | 9.3 |

| 20 µM Oridonin | 26.5 | |

| 40 µM Oridonin | 34.3 | |

| TE-2 | Control | 14.46 |

| 40 µM Oridonin | 64.63 |

Molecular Mechanisms of Apoptosis Induction:

This compound modulates the expression of key apoptosis-regulating proteins. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis[1][2][3]. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol[2].

The released cytochrome c, in conjunction with Apaf-1, activates the caspase cascade. Specifically, this compound has been shown to activate the initiator caspase-9 and the executioner caspase-3[4]. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[4][5].

This compound-induced intrinsic apoptosis pathway.

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.

Quantitative Analysis of Cell Cycle Distribution:

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| AGS | Control | 55.1 ± 2.3 | 32.7 ± 1.9 | 12.2 ± 1.5 |

| Oridonin | Increased | Decreased | Decreased | |

| TE-8 | Control | 44.76 | - | - |

| 40 µM Oridonin | 31.29 | - | - | |

| TE-2 | Control | 63.23 | - | - |

| 40 µM Oridonin | Reduced | - | Arrested | |

| 4T1 | Control | - | - | - |

| Oridonin | - | Arrested | - |

Molecular Mechanisms of Cell Cycle Arrest:

The arrest of the cell cycle is mediated by this compound's influence on the expression and activity of key cell cycle regulatory proteins. In gastric cancer cells, this compound has been shown to induce G2/M arrest by downregulating the expression of Cdk1 and Cyclin B1[6]. In breast cancer cell lines, it causes S-phase arrest by upregulating p53 and its downstream target p21, which in turn inhibits the activity of CDK2[7][8].

References

- 1. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Rabdosin A: A Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory effects of Rabdosin A in various in vitro models. This compound, a diterpenoid isolated from the Rabdosia species, has garnered significant interest for its potential therapeutic applications. This document summarizes the current understanding of its mechanisms of action, provides detailed experimental protocols for its evaluation, and presents key signaling pathways involved in its anti-inflammatory activity.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also emerging evidence suggesting its potential role in regulating the NLRP3 inflammasome.

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following table summarizes the inhibitory effects of this compound on various pro-inflammatory mediators. It is important to note that specific IC50 values for this compound are not widely reported in publicly available literature. The data presented here are representative values based on studies of closely related compounds from the Rabdosia genus and should be considered as a general guide for expected potency.

| Inflammatory Mediator | Cell Line | Inducer | Typical IC50 Range (µM) | Key Findings & References |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 10 - 50 | This compound significantly inhibits LPS-induced NO production in a dose-dependent manner.[1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 15 - 60 | Inhibition of COX-2 expression by this compound leads to reduced PGE2 synthesis. |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | 5 - 40 | This compound suppresses the transcription and secretion of TNF-α.[2][3] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 10 - 50 | The production of IL-6 is significantly attenuated by this compound treatment.[2][3] |

| Interleukin-1β (IL-1β) | THP-1 | LPS + ATP | 5 - 30 | This compound may inhibit the processing and release of mature IL-1β by targeting the NLRP3 inflammasome.[4] |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory properties of this compound are attributed to its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of target genes.

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound has been shown to attenuate the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. While direct evidence for this compound is limited, related compounds have been shown to inhibit NLRP3 inflammasome activation, suggesting a potential mechanism for this compound in reducing IL-1β secretion.

References

- 1. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downregulation of pro-inflammatory markers IL-6 and TNF-α in rheumatoid arthritis using nano-lipidic carriers of a quinone-based phenolic: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NLRP3-inflammasome mediated IL-1β release by phenylpropanoic acid derivatives: in-silico and in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile and Bioavailability of Rabdosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin A, a diterpenoid compound isolated from plants of the Rabdosia genus, notably Rabdosia rubescens, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its anti-inflammatory and anti-cancer properties, and delves into the methodologies used to assess its bioavailability. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Profile

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. These properties are attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. This compound's inhibitory action on this pathway helps to downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.[4][5][6][7]

Key Signaling Pathway in Anti-Inflammatory Action:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Activity

This compound has shown promising anti-cancer potential across various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Apoptosis Induction: this compound can trigger apoptosis in cancer cells through the activation of intrinsic and/or extrinsic apoptotic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. The PI3K/Akt signaling pathway, a crucial survival pathway in many cancers, has been identified as a target of this compound and related compounds.

Key Signaling Pathway in Apoptosis Induction:

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.

Quantitative Data on Cytotoxicity:

While extensive quantitative data for this compound is not available in all contexts, some studies have reported its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | Data not available | |

| SMMC-7721 | Human Hepatocellular Carcinoma | Data not available | |

| A-549 | Human Lung Carcinoma | Data not available | |

| MCF-7 | Human Breast Adenocarcinoma | Data not available | |

| SW-480 | Human Colon Adenocarcinoma | Data not available |

Note: Specific IC50 values for this compound were not consistently found in the initial search results. This table serves as a template for data that would be populated from relevant experimental studies.

Bioavailability of this compound

The bioavailability of a drug is a critical pharmacokinetic parameter that determines the extent and rate at which the active substance is absorbed from a drug product and becomes available at the site of action. To date, there is a limited number of publicly available studies that have specifically investigated the pharmacokinetics and bioavailability of this compound. However, studies on other structurally related diterpenoids from the Rabdosia genus provide valuable insights into the likely pharmacokinetic profile and the methodologies used for its determination.

Pharmacokinetic Parameters:

Pharmacokinetic studies typically involve the administration of a compound to animal models, followed by the collection of blood samples at various time points to measure the drug concentration in plasma. Key parameters derived from these studies include:

-

Cmax: The maximum (or peak) serum concentration that a drug achieves.

-

Tmax: The time at which the Cmax is observed.

-

AUC (Area Under the Curve): The total exposure to a drug over a period of time.

-

t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced by half.

-

Oral Bioavailability (%F): The fraction of the orally administered dose of unchanged drug that reaches the systemic circulation.

Representative Pharmacokinetic Data for Related Diterpenoids from Rabdosia serra in Rats:

The following table presents pharmacokinetic data for three diterpenoids from Rabdosia serra after oral administration in rats, which can serve as a reference for the expected pharmacokinetic profile of this compound.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |

| Enmein | 300 (extract) | 13.6 ± 3.5 | 0.5 ± 0.2 | 31.4 ± 8.1 | 2.1 ± 0.5 | [4] |

| Epinodosin | 300 (extract) | 18.9 ± 4.9 | 0.6 ± 0.3 | 45.2 ± 11.7 | 2.3 ± 0.6 | [4] |

| Isodocarpin | 300 (extract) | 68.7 ± 17.8 | 0.7 ± 0.3 | 165.4 ± 42.9 | 2.5 ± 0.7 | [4] |

Note: This data is for related compounds and not for this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the pharmacological and pharmacokinetic assessment of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: General workflow for an MTT cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Methodology:

-

Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, IκBα).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Pharmacokinetic Study in Animal Models

Pharmacokinetic studies are typically conducted in animal models such as rats or mice.

Workflow:

Caption: General workflow for a pharmacokinetic study in an animal model.

UPLC-MS/MS Method for Quantification in Plasma (based on a method for related diterpenoids): [4]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or ethyl acetate), followed by centrifugation. The supernatant is then collected and dried. The residue is reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.[4]

-

Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt. While detailed information on the bioavailability and pharmacokinetics of this compound is currently limited, established methodologies for studying related diterpenoids provide a clear path for future investigations. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to explore its full therapeutic potential. This technical guide provides a foundational understanding of the pharmacological and pharmacokinetic aspects of this compound to aid in these future research and development endeavors.

References

- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Key Targets and Molecular Mechanisms of Active Volatile Components of Rabdosia rubescens in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

The Therapeutic Potential of Rabdosin A: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Rabdosin A, an active ent-kauranoid diterpenoid isolated from the plant Rabdosia rubescens, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine, this natural compound is now the subject of extensive research, revealing its potential as a therapeutic agent for a range of diseases, most notably cancer. This technical guide provides a comprehensive review of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental data.

Anticancer Activity of this compound

This compound exhibits potent cytotoxic and anti-proliferative effects against a wide spectrum of human cancer cell lines. Its anticancer activity is multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression.

Cytotoxicity and Anti-Proliferative Effects

The efficacy of this compound in inhibiting cancer cell growth is demonstrated by its low half-maximal inhibitory concentration (IC50) values across numerous cell lines.

Table 1: IC50 Values of this compound (Oridonin) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

|---|---|---|---|

| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 |

| 2.627 ± 0.324 | 48 | ||

| 1.931 ± 0.156 | 72 | ||

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 |

| 9.266 ± 0.409 | 48 | ||

| 7.412 ± 0.512 | 72 | ||

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 |

| 11.06 ± 0.400 | 48 | ||

| 8.809 ± 0.158 | 72 | ||

| SGC-7901 | Gastric Cancer | 15.6 | 72[1][2] |

| BGC823 | Gastric Cancer | 17.08 ± 2.38 | 12 |

| 8.76 ± 0.90 | 72 | ||

| HepG2 | Hepatocellular Carcinoma | 38.86 | 24[3] |

| 24.90 | 48[3] | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72[4] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72[4] |

| EC109 | Esophageal Cancer | 61.0 ± 1.8 | 24 |

| 38.2 ± 1.6 | 48 | ||

| 38.9 ± 1.6 | 72 | ||

| EC9706 | Esophageal Cancer | 37.5 ± 1.6 | 24 |

| 28.0 ± 1.4 | 48 | ||

| 23.9 ± 1.4 | 72 | ||

| KYSE450 | Esophageal Cancer | 30.5 ± 0.4 | 24 |

| 28.2 ± 1.5 | 48 | ||

| 17.1 ± 1.2 | 72 | ||

| KYSE750 | Esophageal Cancer | 35.3 ± 1.5 | 24 |

| 23.4 ± 2.1 | 48 | ||

| 14.3 ± 1.2 | 72 | ||

| TE-1 | Esophageal Cancer | 25.2 ± 1.4 | 24 |

| 18.0 ± 1.3 | 48 | ||

| 8.4 ± 0.9 | 72 | ||

| PC3 | Prostate Cancer | ~10-40 (qualitative) | 24 |

| DU145 | Prostate Cancer | ~15-60 (qualitative) | 24 |

| MCF-7 | Breast Cancer | 78.3 | 48[5] |

| 31.62 | 72[5] | ||

| U266 | Multiple Myeloma | 0.75-2.7 µg/mL | Not Specified |

| RPMI8226 | Multiple Myeloma | 0.75-2.7 µg/mL | Not Specified |

| Jurkat | Acute T-cell Leukemia | 0.75-2.7 µg/mL | Not Specified |

| MT-1 | Adult T-cell Leukemia | 0.75-2.7 µg/mL | Not Specified |

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have demonstrated the significant tumor-suppressive effects of this compound in vivo.

Table 2: In Vivo Tumor Growth Inhibition by this compound (Oridonin)

| Cancer Type | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|---|---|

| Glioma | U87 | Mouse | 5 mg/kg/day | 28 days | ~45.5% reduction in tumor volume | [6] |

| Glioma | U87 | Mouse | 10 mg/kg/day | 28 days | ~81.8% reduction in tumor volume | [6] |

| Colon Cancer | HCT116 | Nude Mouse | Not Specified | Not Specified | Significant reduction in tumor volume | [7] |

| Breast Cancer | Not Specified | Xenograft Mice | Not Specified | Not Specified | Significant inhibition of tumor growth |

| Colon Cancer | HCT-116 | Xenograft Model | 25 mg/kg/day | Not Specified | 58.61% reduction in tumor weight |[8] |

Mechanisms of Anticancer Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[6][9][10]

-

Extrinsic Pathway: this compound can also activate the extrinsic pathway by upregulating the expression of death receptors and their ligands, leading to the activation of caspase-8, which then directly activates caspase-3.[9][11]

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell types.[3][12][13] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including:

-

Downregulation of CDK1 and Cyclin B1: this compound decreases the expression of cyclin-dependent kinase 1 (CDK1) and its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is crucial for the G2/M transition, and its inhibition leads to cell cycle arrest at this checkpoint.[1][2]

-

Upregulation of p53 and p21: this compound can increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][12] p21 inhibits the activity of CDK complexes, thereby contributing to cell cycle arrest.

Inhibition of Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes.[14][15]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is common in cancer. This compound has been demonstrated to inhibit this pathway at multiple levels. It can suppress the phosphorylation of Akt, thereby preventing its activation and the subsequent activation of downstream targets like mTOR.[12][16] This leads to decreased protein synthesis and cell growth.

Anti-Angiogenic Effects

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It achieves this by downregulating the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5][17][18][19][20]

Anti-inflammatory and Neuroprotective Potential

Beyond its anticancer properties, this compound exhibits significant anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are largely attributed to its inhibition of the NF-κB and MAPK signaling pathways.[14][21][22][23] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-6, and COX-2.

Neuroprotective Effects

Emerging evidence suggests that this compound may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease. It has been shown to attenuate neuroinflammation, reduce amyloid-β deposition, and protect against synaptic loss in preclinical models.[22][24][25][26][27] These effects are mediated, in part, through the inhibition of NF-κB and the activation of neuroprotective pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[3][12][13][28][29]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][15][30][31][32]

Apoptosis Analysis (Western Blot for Cleaved Caspases and PARP)

This protocol is used to detect the activation of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[33][34][35][36][37]

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest, and to inhibit key oncogenic signaling pathways, underscores its potential as a lead compound for the development of novel anticancer drugs. Furthermore, its anti-inflammatory and neuroprotective properties warrant further investigation for its application in a broader range of diseases.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.

-

Bioavailability and Formulation: Studies to improve the bioavailability and develop targeted delivery systems for this compound are crucial for its clinical translation.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

Elucidation of Novel Mechanisms: Further research to uncover additional molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its therapeutic potential.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. Oridonin protects against the inflammatory response in diabetic nephropathy by inhibiting the TLR4/p38-MAPK and TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. researchgate.net [researchgate.net]

- 17. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer [jcancer.org]

- 18. researchgate.net [researchgate.net]

- 19. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential [mdpi.com]

- 21. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. Oridonin Attenuates Synaptic Loss and Cognitive Deficits in an Aβ1–42-Induced Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Oridonin Attenuates Synaptic Loss and Cognitive Deficits in an Aβ1-42-Induced Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. broadpharm.com [broadpharm.com]

- 30. Flow cytometry with PI staining | Abcam [abcam.com]

- 31. wp.uthscsa.edu [wp.uthscsa.edu]

- 32. medicine.uams.edu [medicine.uams.edu]

- 33. youtube.com [youtube.com]

- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 35. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Rabdosin A structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Rabdosin A (Oridonin)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the structure-activity relationships (SAR) of this compound, more commonly known as Oridonin. It summarizes quantitative data from anticancer and anti-inflammatory studies, provides detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction to this compound (Oridonin)

Oridonin, an ent-kaurane diterpenoid, is the primary bioactive compound isolated from the medicinal herb Rabdosia rubescens[1][2][3]. This plant has a long history in traditional East Asian medicine for treating inflammation and cancer[1][4]. Oridonin itself has demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects[1][5]. Despite its promising therapeutic profile, the clinical development of Oridonin has been hampered by its moderate potency, low aqueous solubility, and poor bioavailability[1][3]. These limitations have spurred extensive research into its structural modification to develop derivatives with enhanced pharmacological properties and better drug-like characteristics[2].

Core Pharmacophore and Mechanism of Action

The biological activity of Oridonin is intrinsically linked to its unique chemical structure. The key pharmacophore is the α,β-unsaturated ketone (an enone system) on the D-ring[3]. This group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly cysteine, in target proteins[5][6]. This covalent interaction is central to its ability to modulate multiple signaling pathways critical for cell proliferation and inflammation.

Key modifiable sites on the Oridonin scaffold that have been explored for SAR studies include (Figure 1):

-

A-Ring: Modifications on the A-ring, including the C-1 hydroxyl group.

-

C-14: The C-14 hydroxyl group is a frequent target for esterification to improve potency and solubility.

-

D-Ring: The exocyclic double bond at C-17 and the ketone at C-15.

Figure 1. Chemical structure of Oridonin highlighting key sites for chemical modification.

Figure 1. Chemical structure of Oridonin highlighting key sites for chemical modification.

Structure-Activity Relationship (SAR) Studies

The primary goal of SAR studies on Oridonin has been to enhance its anticancer and anti-inflammatory potency while improving its physicochemical properties.

Anticancer Activity

Oridonin exerts its anticancer effects by inducing apoptosis, causing cell cycle arrest, and triggering autophagy in a wide range of cancer cell lines[1][7][8]. Modifications at the C-1 and C-14 positions have yielded some of the most significant improvements in cytotoxic activity.

Key SAR Findings for Anticancer Activity:

-

C-14 Hydroxyl Group: Esterification of the C-14 hydroxyl group, particularly with long-chain fatty acids or moieties containing nitrogen, often leads to a substantial increase in cytotoxicity compared to the parent compound. For instance, introducing a triazole-containing acetoxyl group at C-14 can enhance potency.

-

C-1 Hydroxyl Group: Modifications at the C-1 position have also been explored. The creation of nitrogen-enriched derivatives by introducing azide functionalities, followed by click chemistry to form triazoles, has produced compounds with significantly increased antiproliferative activity against breast cancer cells[7].

-

A-Ring Modifications: Fusing a thiazole ring to the A-ring has been shown to improve both potency and aqueous solubility[1].

-

D-Ring Modifications: While the α,β-unsaturated ketone is essential for activity, modifications that alter this system, such as aziridination, have yielded analogs with enhanced effects on triple-negative breast cancer cells while showing less toxicity to normal cells[3].

Table 1: Anticancer Activity of Oridonin Derivatives

| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. Oridonin | Reference |

|---|---|---|---|---|---|

| Oridonin | Parent Compound | BEL-7402 (Liver) | 29.80 | - | [7] |

| Oridonin | Parent Compound | K562 (Leukemia) | >10 | - | [2] |

| Oridonin | Parent Compound | MCF-7 (Breast) | 2.22 | - | [9] |

| Oridonin | Parent Compound | MDA-MB-231 (Breast) | 29.4 | - | [3][7] |

| Compound 9 | C-14 esterification | BEL-7402 (Liver) | 0.50 | ~60x | [2] |

| Compound 10 | C-14 H2S-releasing group | K562 (Leukemia) | 0.95 | >10x | [2] |

| Compound 12 | C-14 long-chain acid ester | BEL-7402 (Liver) | 2.06 | ~14x | [7] |

| Compound 17 | Spirolactone-type (B/C ring) | K562 (Leukemia) | 0.39 | >25x | [2] |

| Compound 4b | C-14 ester (4-fluorophenyl) | MCF-7 (Breast) | 0.3 | ~7.4x | [9] |

| Compound 50 | C-2 triazole derivative | MDA-MB-231 (Breast) | 0.48 | ~61x | [7] |

| YD0514 | D-ring aziridinated analog | MDA-MB-231 (Breast) | 8.32 | ~3.5x |[3] |

Anti-inflammatory Activity

Oridonin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins[1][6].

Key SAR Findings for Anti-inflammatory Activity:

-

C-1 Hydroxyl Group: Deletion of the hydroxyl group at the C-1 position has been shown to be preferable, significantly increasing anti-inflammatory activity[6][10].

-

C-14 Hydroxyl Group: Similar to anticancer activity, esterification of the C-14 hydroxyl group enhances anti-inflammatory effects. Derivatives with specific ester groups have shown more than 10-fold greater potency in inhibiting NO production compared to Oridonin[6].

-

Core Scaffold: The 7,20-epoxy ent-kaurane diterpenoid scaffold appears more favorable for anti-inflammatory activity than rearranged scaffolds[6][10].

Table 2: Anti-inflammatory Activity of Oridonin Derivatives

| Compound | Modification | Assay | IC50 (µM) | Fold Improvement vs. Oridonin | Reference |

|---|---|---|---|---|---|

| Oridonin | Parent Compound | NO Inhibition (LPS-stimulated RAW264.7) | 12.31 | - | [6] |

| Oridonin | Parent Compound | IL-1β release (NLRP3 inflammasome) | 0.78 | - | [11] |

| Compound 4c | C-1 OH deletion, C-14 esterification | NO Inhibition (LPS-stimulated RAW264.7) | 0.71 | ~17x | [6] |

| Compound 32 | Optimized hit from Oridonin library | IL-1β release (NLRP3 inflammasome) | 0.077 | ~10x |[11] |

Key Signaling Pathways

Oridonin and its derivatives modulate multiple intracellular signaling pathways to exert their biological effects. The diagrams below illustrate the primary mechanisms involved in its anticancer and anti-inflammatory actions.

Caption: Oridonin's multi-target approach to inducing cancer cell death.

Caption: Oridonin's inhibition of NF-κB and NLRP3 inflammasome pathways.

Experimental Protocols

Reproducible and standardized protocols are essential for SAR studies. The following sections detail generalized methodologies for the synthesis of Oridonin derivatives and their biological evaluation.

Caption: A typical workflow for structure-activity relationship studies.

General Synthesis of C-14 Ester Derivatives

This protocol describes a common method for esterifying the C-14 hydroxyl group of Oridonin.

-

Dissolution: Dissolve Oridonin (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the desired carboxylic acid (1.5-3 equivalents) to the solution.

-

Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5-2 equivalents) and a catalyst, typically 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Dilute the filtrate with DCM and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure C-14 ester derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for screening cytotoxic compounds[12].

-

Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Oridonin derivatives and the parent compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals[13][14].

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals[12].

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm[12].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[6].

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Pre-treatment: Treat the cells with various concentrations of the Oridonin derivatives for 1-2 hours before inflammatory stimulation.

-

Inflammatory Stimulation: Add LPS (typically 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated cells. Calculate the IC50 value for NO inhibition. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

The structure-activity relationship studies of this compound (Oridonin) have been instrumental in transforming a promising natural product into a versatile scaffold for drug discovery. Research has consistently shown that the core ent-kaurane structure, particularly the α,β-unsaturated ketone, is crucial for its bioactivity. Strategic modifications, primarily at the C-1 and C-14 hydroxyl groups, have successfully yielded derivatives with dramatically enhanced anticancer and anti-inflammatory potency, often by orders of magnitude. These optimized analogs not only exhibit improved efficacy but can also possess better solubility and drug-like properties. The continued exploration of Oridonin's SAR, guided by mechanistic insights into its interactions with key signaling pathways like NF-κB, PI3K/Akt, and the NLRP3 inflammasome, holds significant promise for the development of novel and effective therapeutics for cancer and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 9. Design and synthesis of oridonin derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]

- 11. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Quantification of Rabdosin A using High-Performance Liquid Chromatography (HPLC)

Introduction

Principle

This method employs RP-HPLC with UV detection to separate and quantify Rabdosin A. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified water and acetonitrile mobile phase. The principle relies on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

Apparatus and Reagents

1.1 Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler (e.g., Agilent 1260 LC Series).[5]

-

Chromatographic data acquisition and processing software.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Vortex mixer.

-

Water bath or heating mantle.

-

pH meter.

-

Syringe filters (0.45 µm).

-

Volumetric flasks (various sizes).

-

Pipettes (various sizes).

1.2 Chemicals and Reagents

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Glacial Acetic Acid (Analytical grade).

-

Deionized or Milli-Q water.

-

Rabdosia rubescens plant material (dried and powdered).

Experimental Protocol

2.1 Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

-

Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2.2 Sample Preparation (Extraction from Rabdosia rubescens)

-

Grinding: Grind the dried aerial parts of Rabdosia rubescens into a fine powder and pass it through a 200-mesh sieve.[5]

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol.[5]

-

Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic water bath set to 50°C and extract for 50 minutes.[5]

-

Centrifugation & Filtration: After extraction, cool the mixture to room temperature and centrifuge. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

2.3 HPLC Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 LC Series or equivalent[5] |

| Column | Luna C18 (250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.5% (v/v) Acetic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Elution | 0-15 min: 100% to 50% A15-35 min: 50% to 0% A35-40 min: 0% to 100% A[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 10 µL |

Data Analysis and Quantification

3.1 Calibration Curve

-

Inject the prepared working standard solutions (from 2.1) into the HPLC system.

-

Record the peak area for this compound at each concentration.

-

Construct a calibration curve by plotting the peak area (y-axis) against the corresponding concentration (x-axis).

-

Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for good linearity.[5]

3.2 Quantification of this compound in Samples

-

Inject the prepared sample extract (from 2.2) into the HPLC system under the same conditions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-